molecular formula C10H12N2 B14123109 n1-Isopropyl-4-azaindole

n1-Isopropyl-4-azaindole

Cat. No.: B14123109
M. Wt: 160.22 g/mol
InChI Key: WMLVKYVKGFNILT-UHFFFAOYSA-N
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Description

Significance of the Azaindole Core in Modern Heterocyclic Chemistry

The azaindole scaffold, a bicyclic heterocycle consisting of a fused pyridine (B92270) and pyrrole (B145914) ring, is a "privileged structure" in medicinal chemistry. researchgate.netnih.gov Its structural resemblance to endogenous molecules like indole (B1671886) and purine (B94841) allows it to interact with a wide array of biological targets. researchgate.netacs.org The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor, which can be crucial for binding to biological macromolecules like enzymes and receptors. nih.gov

There are four positional isomers of azaindole: 4-azaindole (B1209526), 5-azaindole (B1197152), 6-azaindole (B1212597), and 7-azaindole (B17877). researchgate.net The position of the nitrogen atom significantly influences the molecule's electronic properties, solubility, pKa, and lipophilicity. researchgate.netnih.gov This ability to fine-tune physicochemical properties by selecting a specific azaindole isomer makes them highly valuable in the strategic design of new therapeutic agents. nih.govacs.org Consequently, the development of synthetic methodologies for the functionalization of the azaindole core is an active area of research. researchgate.netscispace.com

Rationale for Dedicated Research on n1-Isopropyl-4-azaindole Derivatives

The focus on this compound stems from the strategic introduction of an isopropyl group at the N1 position of the 4-azaindole core. This alkylation has been shown to have a positive biological effect in certain contexts. researchgate.netnih.gov For instance, research on platinum(II) complexes containing this ligand has demonstrated enhanced cytotoxicity against some cancer cell lines compared to the non-alkylated analogue. nih.govresearchgate.net

The isopropyl group, being a small, lipophilic substituent, can influence the molecule's ability to cross cell membranes and its metabolic stability. Its presence can also sterically direct further chemical modifications and alter the binding interactions of the azaindole core with its target. The synthesis of this compound is typically achieved through the alkylation of 4-azaindole using reagents like 2-bromopropane (B125204) in the presence of a base. researchgate.net

Overview of Current Research Trends in Alkylated Azaindole Systems

Current research on alkylated azaindole systems is multifaceted and spans several areas of chemical science. A significant trend is their incorporation into metal-based anticancer agents. researchgate.netresearchgate.net The alkyl group can modulate the lipophilicity and, consequently, the cellular uptake and toxicity of these complexes. researchgate.net

Another prominent area of investigation is their use as scaffolds for kinase inhibitors. nih.gov The azaindole core is an effective mimic of the hinge-binding region of ATP, and alkylation at the N1 position can be used to optimize binding affinity and selectivity for specific kinases. nih.gov Furthermore, the development of novel catalytic methods, such as rhodium(III)-catalyzed oxidative alkylation, is expanding the toolbox for creating diverse and complex alkylated azaindole derivatives. rsc.org Research is also exploring the impact of N-alkylation on the photophysical properties of azaindole-containing materials. beilstein-journals.org

Scope and Objectives of the Academic Investigation into this compound

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to the chemical aspects of the compound, including its synthesis, properties, and its role in the development of more complex chemical entities.

This investigation will present detailed research findings, including data on its use as a ligand in coordination chemistry and its application in the synthesis of potential therapeutic agents. The article will adhere to a professional and authoritative tone, drawing upon credible scientific sources.

Compound Information

Compound NameIUPAC NameOther Names
This compound1-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridineip4aza
4-azaindole1H-pyrrolo[3,2-b]pyridine4aza
2-bromopropane2-bromopropaneIsopropyl bromide
Cisplatincis-diamminedichloroplatinum(II)Platinol

Research Findings on this compound Complexes

ComplexCompositionResearch ContextKey Finding
2 cis-[PtI2(ip4aza)2]Anticancer activityShowed significantly higher cytotoxicity than its non-alkylated analogue against A2780 and A2780R ovarian carcinoma cell lines. nih.gov
4 cis-[PtI2(ip4aza)(NH3)]Anticancer activityDemonstrated a positive biological effect attributed to the N1-isopropylation of the 4-azaindole ligand. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-propan-2-ylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H12N2/c1-8(2)12-7-5-9-10(12)4-3-6-11-9/h3-8H,1-2H3

InChI Key

WMLVKYVKGFNILT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=N2

Origin of Product

United States

Synthetic Methodologies and Strategic Construction of N1 Isopropyl 4 Azaindole

Foundational Synthetic Routes to 4-Azaindole (B1209526) Scaffolds

The assembly of the 4-azaindole core, a pyrrolo-pyridine fused ring system, is achieved through various classical indole (B1671886) syntheses adapted for pyridine (B92270) precursors. researchgate.netmagtech.com.cnresearchgate.net These methods are essential for creating the structural backbone before further modification.

Several named reactions are instrumental in forming the bicyclic 4-azaindole structure. researchgate.net

Bartoli Indole Synthesis : This reaction utilizes ortho-substituted nitropyridines and vinyl Grignard reagents to construct the azaindole ring. researchgate.netwikipedia.org The reaction of a nitropyridine with an excess of a vinyl Grignard reagent can produce 4-azaindoles. acs.org For instance, 5-chloro-7-octyl-4-azaindole has been synthesized from a substituted nitropyridine in a 37% yield using Bartoli conditions. The presence of a bulky ortho substituent on the nitroarene generally leads to higher yields. wikipedia.org Three equivalents of the Grignard reagent are typically required for the reaction to proceed to completion. wikipedia.org

Reissert Synthesis : While particularly effective for 6-azaindole (B1212597) derivatives, the Reissert reaction can be adapted for other isomers. baranlab.org It involves the condensation of an o-nitropyridine derivative with diethyl oxalate, followed by reductive cyclization to form the pyrrole (B145914) ring. baranlab.org

Leimgruber-Batcho Indole Synthesis : This versatile two-step method is well-suited for the preparation of 4-, 5-, and 6-azaindoles. baranlab.orgnih.govtugraz.at The process starts with the formation of an enamine from an ortho-nitrotoluene analog (in this case, a nitropicoline) using N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). tugraz.atresearchgate.net This intermediate enamine then undergoes reductive cyclization to yield the desired azaindole. tugraz.atresearchgate.net Microwave acceleration has been shown to enhance this reaction, allowing for the preparation of various heteroaromatic enamines in good yields and high purities. nih.gov

Synthetic RouteKey PrecursorsGeneral ConditionsApplicability to 4-AzaindoleReference
Bartoli Synthesisortho-Substituted Nitropyridines, Vinyl Grignard ReagentsExcess Grignard reagent, low temperatureEffective, especially for substituted derivatives researchgate.netwikipedia.orgacs.org
Reissert Synthesiso-Nitropicolines, Diethyl OxalateBase-catalyzed condensation, then reductive cyclization (e.g., Pd/C, H₂)Applicable, though often better for other isomers baranlab.org
Leimgruber-Batcho Synthesiso-Nitropicolines, DMFDMAEnamine formation, then reductive cyclization (e.g., H₂, Raney Ni, or Pd/C)Highly versatile and widely used for 4-azaindoles baranlab.orgnih.govtugraz.at

The starting materials for many azaindole syntheses are appropriately substituted aminopyridines. unl.ptwits.ac.za For example, 2-amino-3-halopyridines are common precursors for palladium-catalyzed cyclization reactions. rsc.org The synthesis of the 4-azaindole core often begins with precursors like 2-chloro-3-nitropyridine (B167233) or various aminopyridines, which undergo cyclization to form the fused pyrrolo-pyridine ring system. researchgate.netacs.org The specific substitution pattern on the pyridine ring is crucial for directing the cyclization to form the desired 4-azaindole isomer. wits.ac.za

Regioselective N1-Alkylation Strategies for n1-Isopropyl-4-azaindole

Once the 4-azaindole scaffold is formed, the next critical step is the introduction of the isopropyl group at the N1 position of the pyrrole ring. The challenge lies in achieving high regioselectivity, as the pyridine nitrogen (N4) is also a potential site for alkylation.

The most common method for N1-alkylation involves deprotonating the 4-azaindole with a suitable base to form an anion, which then acts as a nucleophile, attacking an isopropyl electrophile. researchgate.netresearchgate.net

A typical procedure involves using a strong base such as sodium hydride (NaH) in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.netgoogle.com The 4-azaindole is deprotonated at the N1 position, which is generally more acidic than the pyridine nitrogen. The resulting anion is then quenched with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl iodide, to yield this compound. researchgate.netresearchgate.net This method has been successfully used to synthesize this compound, which was subsequently used in the preparation of platinum(II) complexes. researchgate.netresearchgate.netsemanticscholar.org

BaseIsopropyl ElectrophileSolventKey OutcomeReference
Sodium Hydride (NaH)2-BromopropaneNot specified in abstractSuccessful synthesis of this compound researchgate.netresearchgate.net
Sodium Hydride (NaH)Alkyl BromideTetrahydrofuran (THF)Excellent N-1 regioselectivity (>99:1) for indazole alkylation beilstein-journals.org
Potassium tert-butoxide (t-BuOK)Alkyl BromideTetrahydrofuran (THF)High N-1 regioselectivity (94%) for indazole alkylation beilstein-journals.org

The choice of base, solvent, and electrophile significantly impacts the regioselectivity of the alkylation reaction. For the related indazole system, extensive studies have shown how these factors control the N1 versus N2 alkylation ratio. beilstein-journals.orgnih.gov

Base and Solvent System : Strong, non-coordinating bases in aprotic solvents generally favor N1-alkylation. For instance, the use of sodium hydride in THF has been shown to provide excellent N1-selectivity for the alkylation of indazoles. beilstein-journals.org This is because the sodium cation coordinates with the N2 nitrogen, leaving the N1 position more available for nucleophilic attack. In contrast, using bases like cesium carbonate in polar aprotic solvents such as DMF can sometimes lead to mixtures of regioisomers. The choice of solvent can also play a crucial role; studies on indazoles show that solvents like dioxane can significantly improve yield and selectivity. nih.gov

Nature of the Electrophile : While direct studies on 4-azaindole are less common, research on related heterocycles indicates that hard electrophiles tend to favor alkylation at the more electronegative nitrogen (N4 in the pyridine ring), whereas softer electrophiles might favor the pyrrole nitrogen (N1). However, deprotonation prior to alkylation generally directs the reaction towards the more acidic N-H bond of the pyrrole ring, favoring N1 substitution. google.com

Advanced Approaches for Azaindole Functionalization and this compound Derivatives

Following the successful synthesis of the this compound core, further functionalization can be carried out to produce a variety of derivatives. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become powerful tools for modifying the azaindole scaffold. rsc.org

These advanced strategies allow for the introduction of various substituents onto both the pyridine and pyrrole rings of the azaindole system. For example, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to attach aryl, vinyl, or alkynyl groups at specific positions. rsc.org Direct C-H activation and functionalization is also an emerging area, offering routes to modify the core structure without the need for pre-functionalized starting materials. nih.gov These methods enable the creation of diverse libraries of this compound derivatives for various research applications. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the azaindole framework, typically by forming the pyrrole ring onto a substituted pyridine precursor. nih.govnih.govresearchgate.net These methods are instrumental in creating substituted 4-azaindoles which can then be N-isopropylated.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a frequently used method. nih.gov The general strategy involves coupling an appropriately substituted aminohalopyridine with a terminal alkyne using a palladium-copper co-catalytic system. nih.govunl.pt The resulting intermediate then undergoes cyclization to form the pyrrole ring of the azaindole. nih.gov For instance, a 2-amino-3-halopyridine can be reacted with an alkyne, followed by a base- or copper-mediated cyclization to yield the 4-azaindole core. nih.gov Microwave irradiation can be employed to accelerate the cyclization step. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another key strategy, often used to introduce aryl or heteroaryl substituents onto the azaindole nucleus. While less common for the initial ring construction, it is invaluable for functionalization. For example, a 4-bromo-azaindole derivative can be coupled with various boronic acids or esters to produce C-substituted analogues. mdpi.com This allows for the synthesis of complex derivatives prior to or after N-isopropylation. A study on 7-azaindoles demonstrated the coupling of N-protected 4-bromo-7-azaindoles with amines and phenols, showcasing the versatility of palladium catalysis for functionalizing the azaindole scaffold. beilstein-journals.org

Heck Reaction: The Heck reaction provides another avenue for azaindole synthesis. An intramolecular Heck reaction of an enamine derivative, formed from an amino-ortho-halopyridine and a ketone, can lead to the formation of the azaindole ring system under palladium catalysis. nih.govmdpi.com Microwave conditions have been shown to improve the efficiency of these intramolecular cyclizations. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions in Azaindole Synthesis

Reaction Type Catalyst/Reagents Starting Materials Product Type Reference
Sonogashira Coupling & Cyclization Pd(PPh₃)₄/CuI, Base Amino-halopyridine, Terminal alkyne Substituted Azaindole nih.gov
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ 4-Bromo-7-azaindole, Pyrazole boronic ester C4-Substituted Azaindole mdpi.com
Intramolecular Heck Reaction Pd(Ph₃)₄, Cy₂NMe Imine/enamine from amino-halopyridine Substituted Azaindole nih.gov
C-N Coupling (Buchwald-Hartwig) Pd₂(dba)₃, Xantphos, Cs₂CO₃ N-substituted 4-bromo-7-azaindole, Amine 4-Amino-7-azaindole derivative beilstein-journals.org

C-H Activation Methodologies

Direct C-H activation has emerged as a more atom-economical and efficient strategy for synthesizing and functionalizing heterocyclic compounds, including azaindoles. nih.govunl.pt These methods avoid the pre-functionalization of starting materials, such as halogenation, which is often required for traditional cross-coupling reactions.

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts have been successfully used in the synthesis of azaindoles. The reaction typically involves the coupling of N-substituted aminopyridines with alkynes. nih.gov The mechanism is thought to proceed via a C-H bond cleavage of the aminopyridine, facilitated by the coordination of the pyridyl nitrogen to the metal center, followed by insertion of the alkyne and subsequent cyclization. nih.govunl.pt

Palladium(II)-Catalyzed Synthesis: Following pioneering work on carbazole (B46965) synthesis, Pd(II)-catalyzed intramolecular C-H activation has been applied to the construction of indole and azaindole ring systems. nih.gov This approach involves a C-H functionalization/C-N bond formation cascade. In some cases, challenges such as the coordination of the pyridyl nitrogen can hinder the reaction, but this has been overcome by protecting the nitrogen as an N-oxide, allowing the reaction to proceed in good yields. unl.pt

A transition-metal-free approach utilizing N-heterocyclic carbene (NHC) catalysis has also been developed for the synthesis of 2-aryl-azaindoles, demonstrating the expanding toolkit for C-H functionalization strategies. nih.gov

Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods represent green and sustainable alternatives for the synthesis of heterocyclic compounds, operating under mild conditions and often avoiding the need for harsh chemical reagents. researchgate.netchim.it

Photochemical Synthesis: Photochemical reactions have been utilized in the synthesis of azaindole scaffolds. For example, a photochemical cyclization and subsequent aromatization process was used to generate a 5-azaindole (B1197152) rebeccamycin (B1679247) analogue. mdpi.com While specific examples for this compound are not prevalent, these methods demonstrate the potential for light-induced cyclizations to form the core azaindole structure from suitable precursors. mdpi.comenamine.net

Electrochemical Synthesis: Electrosynthesis is a powerful technique for inducing cyclization reactions to form heterocyclic rings. researchgate.netresearchgate.net By applying an electric potential, radical intermediates can be generated under controlled conditions, leading to intramolecular bond formation. chim.it For instance, the electrosynthesis of indoles and azaindoles has been demonstrated, often using a ferrocene (B1249389) mediator. researchgate.net These techniques can enable intramolecular annulations of alkynes or other cyclization strategies that are difficult to achieve with conventional methods, offering a promising route for future syntheses of the 4-azaindole core. researchgate.net

Multicomponent Reactions (MCRs) for Complex this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. acs.orgscilit.com This approach is particularly valuable for creating libraries of complex azaindole analogues.

While direct MCR synthesis of this compound is not widely reported, MCRs are used to construct various substituted azaindole frameworks. acs.orgrhhz.netresearchgate.net For example, an efficient one-pot, three-component synthesis of highly substituted 7-azaindole (B17877) derivatives has been developed from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.orgscilit.com This strategy allows for the rapid assembly of a complex, functionalized azaindole core. The resulting scaffold could then, in principle, be subjected to N-isopropylation to yield complex n1-isopropyl-azaindole analogues. This approach is highly valued in diversity-oriented synthesis for drug discovery programs. acs.org

Chemical Reactivity and Mechanistic Transformations of N1 Isopropyl 4 Azaindole

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of n1-isopropyl-4-azaindole in substitution reactions is dictated by the electronic characteristics of its fused pyrrolo-pyridine ring system. The distribution of electrons creates distinct regions of reactivity, which are further modulated by the N1-isopropyl group.

Regioselectivity and Site-Specific Reactivity of the Azaindole Core

The 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine) core is an aromatic heterocyclic system composed of an electron-rich pyrrole (B145914) ring fused to an electron-deficient pyridine (B92270) ring. beilstein-journals.org This electronic arrangement governs the regioselectivity of substitution reactions.

Theoretical calculations and experimental evidence show that the C3-position of the five-membered pyrrole ring possesses the highest electron density. thieme-connect.de Consequently, this position is the most favorable site for electrophilic aromatic substitution (SEAr) reactions, such as halogenation and nitration. thieme-connect.denih.gov Conversely, the six-membered pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions analogous to C2 and C4 of pyridine. thieme-connect.de

The inherent reactivity of the azaindole scaffold can be seen in various synthetic preparations. For instance, in Fischer indole-type cyclizations, the ring closure of isopropylmethyl ketone 3-pyridylhydrazone occurs exclusively at the α-position of the pyridine ring to yield a 4-azaindole derivative, highlighting the regiochemical preferences of the system. cdnsciencepub.com

Impact of the N1-Isopropyl Group on Electronic Distribution and Reactivity

The introduction of an isopropyl group at the N1 position significantly influences the chemical behavior of the 4-azaindole molecule. As an electron-donating alkyl group, the N1-isopropyl substituent further enhances the electron density of the pyrrole ring, thereby increasing its reactivity toward electrophiles at the C3 position.

A crucial role of the N1-substituent is to act as a protecting group for the pyrrole nitrogen. This protection is essential for preventing side reactions at the N1-position and for directing reactivity to other parts of the molecule. For example, N-protection is often a prerequisite for successful palladium-catalyzed cross-coupling reactions at other positions on the ring. beilstein-journals.org Furthermore, the N1-isopropyl group sterically and electronically protects the C2-position from deprotometalation. nih.gov In unsubstituted or N-aryl substituted 7-azaindoles, strong bases can deprotonate the C2-position; however, the presence of an N1-alkyl group like isopropyl prevents this, rerouting metallation to other sites. nih.gov This directing effect is critical for achieving regioselective functionalization.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound primarily involves the pyridine portion of the heterocycle.

Oxidation of the azaindole core typically occurs at the pyridine nitrogen atom to form an N-oxide. This transformation is a common reaction for azaindole systems, often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netacs.org The formation of the N-oxide can alter the electronic properties of the ring system, facilitating subsequent functionalization, such as electrophilic substitution on the pyridine ring. acs.org

While specific studies on the reduction of this compound are not extensively documented, the reduction of nitrogen-containing heterocycles can proceed through mechanisms such as proton-coupled electron transfer (PCET). nih.gov This process, involving the concerted transfer of a proton and an electron, provides a pathway for the homolytic cleavage of C–H or N–H bonds, enabling radical-based transformations. nih.gov Catalytic reduction has been attempted on related carboline systems, though the 6-carboline (structurally related to 4-azaindole) has shown resistance to some standard catalytic hydrogenation conditions. cdnsciencepub.com

Derivatization at Peripheral Positions of the Azaindole Ring

The this compound scaffold can be functionalized at various positions through halogenation, metallation, and the introduction of a wide array of functional groups, primarily via metal-catalyzed cross-coupling reactions.

Halogenation and Metallation Reactions

Halogenation provides key intermediates for further derivatization. Electrophilic halogenation of the N1-substituted azaindole ring occurs regioselectively at the electron-rich C3-position. nih.gov

Iodination: Direct iodination of related N-substituted azaindoles has been achieved using reagents such as N-iodosuccinimide (NIS), yielding the 3-iodo derivative. nih.gov

Bromination: A mild and efficient method for the bromination of the azaindole core involves the use of copper(II) bromide (CuBr₂) in acetonitrile (B52724) at room temperature, which also selectively yields the 3-bromo product. researchgate.net

Metallation reactions are also employed for functionalization. As noted previously, the N1-isopropyl group prevents deprotometalation at C2. Therefore, to achieve metallation on the pyridine ring, a directing group is often required. nih.gov

ReactionReagentPositionReference
IodinationN-Iodosuccinimide (NIS)C3 nih.gov
BrominationCopper(II) Bromide (CuBr₂)C3 researchgate.net

Introduction of Diverse Functional Groups (e.g., acyl, aryl, alkyl, heterocyclic)

Palladium-catalyzed cross-coupling reactions are the predominant methods for introducing a variety of functional groups onto the this compound skeleton. These reactions typically use a halogenated azaindole intermediate.

Alkyl Groups: The N1-isopropyl group itself is introduced via an alkylation reaction, commonly by treating the parent 4-azaindole with sodium hydride and 2-bromopropane (B125204). researchgate.netresearchgate.net

Aryl and Heterocyclic Groups: The Suzuki-Miyaura coupling is widely used to form C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties. This reaction typically involves coupling a bromo- or iodo-azaindole with an appropriate boronic acid in the presence of a palladium catalyst and a ligand. nih.govresearchgate.net

Acyl Groups: While direct acylation is possible, the introduction of acyl groups is often achieved through other synthetic transformations.

Amino Groups: C-N bond formation can be achieved via Buchwald-Hartwig amination, coupling a halo-azaindole with amines, amino acid esters, or amides. beilstein-journals.org This methodology is crucial for synthesizing derivatives with nitrogen-based functional groups.

The versatility of these methods allows for the construction of a diverse library of substituted this compound derivatives.

Functional GroupReaction TypeKey ReagentsCommentReference
N1-IsopropylN-AlkylationNaH, 2-bromopropaneInitial synthesis of the title compound. researchgate.netresearchgate.net
ArylSuzuki-Miyaura CouplingAryl boronic acid, Pd catalyst (e.g., Pd(OAc)₂), LigandForms C-C bonds at halogenated positions. nih.govresearchgate.net
HeterocyclicSuzuki-Miyaura CouplingHeteroaryl boronic acid, Pd catalyst, LigandVersatile method for introducing heterocyclic scaffolds. researchgate.net
AminoBuchwald-Hartwig AminationAmine/Amide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos)Forms C-N bonds at halogenated positions. Requires N1-protection. beilstein-journals.org

Mechanistic Investigations of this compound Reactions

The chemical behavior of this compound is dictated by the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, a characteristic feature of the azaindole scaffold. The presence of the isopropyl group at the N1 position introduces steric bulk and has a modest electron-donating effect, which can influence regioselectivity and reaction rates compared to the unsubstituted 4-azaindole. Mechanistic studies on this specific compound are not extensively documented in dedicated literature; however, by drawing parallels with closely related azaindole systems and general principles of heterocyclic chemistry, a comprehensive understanding of its reactivity can be constructed.

Coordination Chemistry: Formation of Platinum(II) Complexes

A notable application of this compound is its use as a ligand in the synthesis of platinum(II) complexes. The formation of these complexes provides insight into the nucleophilic character of the azaindole ring. In the synthesis of cis-[PtI2(ip4aza)2] and cis-[PtI2(ip4aza)(NH3)], the this compound (ip4aza) acts as a monodentate ligand, coordinating to the platinum center. researchgate.netresearchgate.net

The reaction proceeds via the substitution of ligands on a platinum precursor, such as K2[PtI4]. The pyridine nitrogen (N4) of the azaindole is the primary site of coordination, owing to the greater availability of its lone pair for donation compared to the pyrrolic nitrogen (N1), which is involved in the aromatic system and sterically hindered by the isopropyl group.

Table 1: Key Steps in the Formation of a Platinum(II) Complex with this compound

StepDescriptionKey Intermediates/Transition States
1. Precursor Formation The reaction is initiated with a suitable platinum(IV) salt, which is converted to the tetraiodoplatinate(II) anion.K2[PtCl4] reacts with excess potassium iodide (KI) to form K2[PtI4].
2. Ligand Substitution This compound displaces iodide ligands from the [PtI4]2- complex. This is a nucleophilic attack by the pyridine nitrogen of the azaindole on the electrophilic platinum center.A transition state involving the approach of the azaindole nitrogen to the platinum atom and the departure of an iodide ligand is proposed.
3. Product Formation Depending on the stoichiometry, one or two this compound ligands coordinate to the platinum, resulting in the final complex.The final product is a square planar platinum(II) complex, such as cis-[PtI2(ip4aza)2].

The successful synthesis of these complexes underscores the nucleophilicity of the pyridine nitrogen in the 4-azaindole system. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. For azaindoles, the pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring due to its higher electron density. Computational studies on related 7-azaindole (B17877) systems have shown that the C3 position is the most electron-rich and thus the most likely site for electrophilic substitution. nih.gov This is consistent with the general reactivity pattern of indoles.

For this compound, the proposed mechanism for an electrophilic substitution reaction, such as iodination, would involve the following steps:

Activation of the Electrophile: The electrophile (e.g., I2) is activated, often by a Lewis acid or a base.

Nucleophilic Attack: The π-system of the pyrrole ring, specifically the C3 carbon, attacks the activated electrophile. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The positive charge is delocalized over the pyrrole ring and the N1 nitrogen.

Deprotonation: A base removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-substituted product.

Table 2: Proposed Mechanism for Electrophilic Iodination of this compound

StepReactantsIntermediate/Transition StateProduct
1. Nucleophilic Attack This compound + I2A σ-complex with the iodine atom attached to C3 and a positive charge delocalized on the pyrrole ring.-
2. Deprotonation σ-complex + BaseA transition state involving the abstraction of the C3 proton by the base.3-Iodo-n1-isopropyl-4-azaindole

The presence of the isopropyl group at N1 does not alter the inherent regioselectivity for C3 substitution but may influence the reaction rate due to its electronic and steric effects.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. While specific studies on this compound are scarce, extensive research on the coupling of other azaindole derivatives provides a solid mechanistic framework. mit.eduresearchgate.net For a Suzuki-Miyaura coupling of a halogenated this compound (e.g., at the C3 or a pyridine ring position) with a boronic acid, the catalytic cycle is proposed to proceed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative. This is often the rate-determining step and results in a Pd(II) intermediate. illinois.edu

Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Table 3: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling of a Halogenated this compound

StepPalladium SpeciesKey Transformation
1. Oxidative Addition Pd(0)LnPd(0) inserts into the Ar-X bond of the azaindole, forming Ar-Pd(II)-X(L)n.
2. Transmetalation Ar-Pd(II)-X(L)nThe aryl/alkyl group from the boronic acid replaces the halide on the palladium, forming Ar-Pd(II)-R(L)n.
3. Reductive Elimination Ar-Pd(II)-R(L)nThe coupled product Ar-R is released, and the Pd(0)Ln catalyst is regenerated.

The choice of ligand (L) is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

Cycloaddition Reactions

The π-system of the azaindole nucleus can participate in cycloaddition reactions, although this is less commonly reported than for simpler indoles. The reactivity in such reactions depends on whether the azaindole acts as the diene or dienophile (or equivalent component in other cycloadditions). In a potential [4+2] cycloaddition (Diels-Alder reaction), the pyrrole ring could theoretically act as the diene. However, this would require overcoming the aromatic stabilization energy.

More plausible are cycloadditions where a substituent on the azaindole ring participates. For instance, if this compound were functionalized with a diene or dienophile, it would undergo cycloaddition reactions according to established mechanistic principles. Theoretical studies on related heterocyclic systems often employ Density Functional Theory (DFT) to model the transition states and determine whether the reaction proceeds via a concerted or stepwise mechanism. researchgate.netmdpi.com For a hypothetical Diels-Alder reaction involving a substituted this compound, computational analysis would be key to elucidating the precise mechanism.

Advanced Spectroscopic and Analytical Research Techniques for N1 Isopropyl 4 Azaindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like n1-Isopropyl-4-azaindole. emerypharma.comacs.org It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling the precise mapping of the molecular framework and the analysis of its spatial arrangement.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals in this compound. emerypharma.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (spin-spin splitting). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons of the azaindole core and the aliphatic protons of the N-isopropyl group. semanticscholar.org

2D NMR Experiments: These experiments reveal correlations between nuclei, which is crucial for assembling the molecular structure. harvard.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is used to trace the connectivity within the isopropyl group (methine proton to methyl protons) and along the aromatic rings of the azaindole core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. princeton.edu This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). princeton.edu It is vital for connecting the different fragments of the molecule, for instance, by showing a correlation between the N-isopropyl methine proton and the carbons of the azaindole ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. emory.edu It is particularly useful for conformational analysis, for example, to determine the spatial orientation of the isopropyl group relative to the plane of the azaindole ring.

The following table outlines the expected NMR correlations for the structural assignment of this compound.

Technique Correlating Nuclei Information Gained
COSY ¹H ↔ ¹HIdentifies spin-coupled protons within the isopropyl group and the azaindole ring system.
HSQC ¹H ↔ ¹³C (¹J)Connects protons to their directly attached carbons for definitive ¹³C assignment.
HMBC ¹H ↔ ¹³C (²⁻⁴J)Establishes long-range connectivity, confirming the link between the isopropyl group and the azaindole nitrogen (N1).
NOESY ¹H ↔ ¹H (spatial)Provides through-space correlations to analyze the molecule's 3D conformation.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, typically achieved through the N-alkylation of 4-azaindole (B1209526) with an isopropyl halide, can be effectively monitored using ¹H NMR. researchgate.netresearchgate.net By taking aliquots from the reaction mixture over time, researchers can observe the gradual disappearance of signals corresponding to the 4-azaindole starting material and the simultaneous emergence of new signals characteristic of the n1-isopropyl product. This allows for the optimization of reaction conditions such as temperature, time, and reagent stoichiometry.

Furthermore, NMR can provide insights into reaction mechanisms. The detection of transient intermediates or unexpected byproducts in the NMR spectra can help to support or refute a proposed mechanistic pathway. acs.org For instance, in complex synthetic routes involving azaindole scaffolds, NMR can help identify the regioselectivity of reactions, confirming that substitution has occurred at the desired position (N1) rather than at other potential sites on the heterocyclic ring system. canterbury.ac.nz

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight of this compound and to study its structural features through fragmentation analysis. researchgate.netresearchgate.net The molecular formula of this compound is C₁₀H₁₂N₂, corresponding to a molecular weight of 160.22 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, providing strong evidence for the elemental composition.

When subjected to ionization techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule can fragment in predictable ways. Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure.

Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (-•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of 145, arising from the cleavage of the isopropyl group.

Loss of the isopropyl group (-•CH(CH₃)₂): Alpha-cleavage can lead to the loss of the entire isopropyl substituent, resulting in a fragment ion corresponding to the 4-azaindole cation at m/z 117. msu.edu

Retro-Diels-Alder Reaction: The pyridine (B92270) ring within the azaindole structure could potentially undergo ring cleavage, although the aromatic nature of the system makes this less favorable than fragmentation of the alkyl substituent. msu.edu

The following table summarizes the prominent expected fragments in the mass spectrum of this compound.

m/z Value Proposed Fragment Origin
160[C₁₀H₁₂N₂]⁺•Molecular Ion (M⁺•)
145[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
117[M - C₃H₇]⁺Loss of the isopropyl radical.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govacs.org The resulting spectra serve as a molecular "fingerprint" and are used to identify the functional groups present in this compound.

The spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components: the aromatic azaindole core and the aliphatic isopropyl group. researchgate.netacs.org

C-H Stretching: Bands in the 3100-3000 cm⁻¹ region are attributed to aromatic C-H stretching vibrations of the azaindole ring. Aliphatic C-H stretching vibrations from the isopropyl group are expected to appear in the 2980-2860 cm⁻¹ range. acs.org

Aromatic Ring Stretching: Strong to medium intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to C=C and C=N stretching vibrations within the fused pyrrolo-pyridine ring system. acs.orgsemanticscholar.org

C-H Bending: Vibrations corresponding to in-plane and out-of-plane C-H bending can be found in the fingerprint region (below 1400 cm⁻¹).

Fingerprint Region: This complex region contains numerous bands related to the bending and stretching of the entire molecular skeleton, providing a unique pattern for identification.

The table below lists the expected vibrational bands for this compound.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000ν(C-H)Aromatic C-H Stretch
2980 - 2860ν(C-H)Aliphatic C-H Stretch (Isopropyl)
1600 - 1450ν(C=C), ν(C=N)Aromatic Ring Stretch
1470 - 1350δ(C-H)Aliphatic C-H Bend (Isopropyl)
< 900γ(C-H)Aromatic C-H Out-of-Plane Bend

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the absorption is dominated by the conjugated π-electron system of the 4-azaindole bicyclic ring, which acts as the chromophore.

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The attachment of the isopropyl group, an alkyl substituent, is not expected to significantly alter the primary chromophore of the 4-azaindole ring. Therefore, its UV-Vis spectrum would be very similar to that of the parent 4-azaindole. Any minor shifts in the absorption maxima (λ_max) would be due to the slight electron-donating inductive effect of the isopropyl group. This technique is particularly useful for quantifying the concentration of the compound in solution via the Beer-Lambert Law and for studying its interaction with other molecules that might perturb its electronic structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (when applicable as a research methodology)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable single crystals of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net

This analysis would confirm the planarity of the fused azaindole ring system and reveal the specific conformation of the isopropyl group relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing important intermolecular interactions such as hydrogen bonds (if any interacting species are present), van der Waals forces, and potential π-stacking between the aromatic rings of adjacent molecules. mdpi.com While no crystal structure for the free ligand has been reported, the structures of its metal complexes have been determined, confirming its coordination behavior and geometry within a larger assembly. researchgate.net

Advanced Laser Spectroscopic Techniques (e.g., LIF, R2PI, FDIR, IDIR) for Gas-Phase Studies

Gas-phase laser spectroscopy offers a powerful suite of tools for the detailed characterization of molecules like this compound. researchgate.net Techniques such as Laser-Induced Fluorescence (LIF), Resonance-Two-Photon Ionization (R2PI), Fluorescence-Dip Infrared (FDIR), and Ion-Dip Infrared (IDIR) spectroscopy are employed to probe the electronic and vibrational energy levels of molecules cooled in a supersonic expansion. researchgate.netehu.es This environment provides a collision-free condition with low rotational and vibrational temperatures, resulting in highly resolved spectra that are crucial for understanding molecular structure and dynamics. researchgate.net

Determination of Excited-State Structures and Dynamics

The photophysical behavior of azaindoles is governed by the nature and energy of their low-lying electronic excited states. researchgate.net LIF and R2PI are primary methods for investigating the first excited singlet state (S₁) of aromatic molecules in the gas phase.

Laser-Induced Fluorescence (LIF) and Resonance-Two-Photon Ionization (R2PI) Spectroscopy

In a typical experiment, the molecule is excited from its ground electronic state (S₀) to the S₁ state using a tunable UV laser. The resulting excited-state population can be detected by monitoring its fluorescence (LIF) or by absorbing a second photon to ionize the molecule, with the subsequent ion being detected in a mass spectrometer (R2PI). mdpi.com The advantage of R2PI is its mass selectivity, which ensures that the electronic spectrum recorded belongs exclusively to the target molecule.

Vibronic spectra obtained through these methods provide critical information. The position of the 0-0 band, or the S₁ ← S₀ electronic origin, reveals the energy gap between the ground and first excited states. For instance, studies on related diazaindole molecules have precisely located their S₁ ← S₀ origins using these techniques. ehu.es The spectra also display vibrational progressions (Franck-Condon activity), which indicate how the molecular geometry changes upon electronic excitation. A sparse spectrum with a strong origin band suggests that the geometries of the ground and excited states are very similar, as has been observed for some azaindole derivatives. ehu.es

While specific experimental LIF and R2PI spectra for this compound are not extensively detailed in the reviewed literature, computational studies on the parent 4-azaindole molecule predict the energies and nature of its excited states. chemrxiv.org Such calculations are essential for interpreting experimental spectra and suggest that the lowest excited singlet state is of a ππ* character. chemrxiv.org The addition of the N-isopropyl group is not expected to fundamentally change the nature of the ππ* transition but will influence its precise energy and the molecule's photophysical properties.

The table below summarizes the type of data obtained from LIF/R2PI studies on related azaindole compounds, which illustrates the expected findings for this compound.

Spectroscopic ParameterInformation DerivedExample from Related Azaindoles
S₁ ← S₀ Origin Energy gap between ground and first excited singlet state.The S₁ ← S₀ origin for 2,6-diazaindole was found at 33915 cm⁻¹. ehu.es
Vibronic Bands Vibrational frequencies in the S₁ state; changes in geometry upon excitation.Low-energy asymmetric vibrational modes observed in the excited state of 2,7-diazaindole were absent in ground state spectra, indicating specific geometry changes. ehu.es
Fluorescence Lifetime Rate of decay of the S₁ state (fluorescence, intersystem crossing, internal conversion).The relaxation dynamics of various azaindole isomers are highly dependent on the position of the nitrogen atom, which influences the coupling between ππ* and nπ* states. researchgate.net
Ionization Potential (IP) Minimum energy required to remove an electron from the molecule.The IP for 2,7-diazaindole was measured to be 8.931±0.001 eV. ehu.es

This table is illustrative and uses data from related compounds to demonstrate the capabilities of the techniques.

Hydrogen Bonding and Cluster Formation Studies

While the N1-isopropyl substitution prevents this compound from acting as a hydrogen bond donor at the pyrrolic nitrogen site, its pyridinic nitrogen (N4) remains a potent hydrogen bond acceptor. Gas-phase studies on clusters, where one or more solvent molecules (like water or ammonia) are attached to the chromophore, are vital for understanding the specific intermolecular interactions that dictate behavior in condensed phases. mdpi.com

Infrared-Ultraviolet (IR-UV) Double Resonance Spectroscopy

Techniques like FDIR and IDIR are powerful for determining the vibrational frequencies of molecules and their clusters in both the ground (S₀) and excited (S₁) states. In these methods, a tunable IR laser is used to excite a specific vibration (e.g., an O-H stretch of a bound water molecule or a C-H stretch on the chromophore). If the IR laser is resonant with a vibrational transition, it depletes the population of the ground state. This depletion is then detected as a dip in the fluorescence (FDIR) or ion (IDIR) signal generated by a fixed-frequency UV laser tuned to a specific electronic transition of the cluster.

These methods provide direct evidence of hydrogen bonding. For example, in studies of 2,7-diazaindole clustered with water, the O-H stretching frequencies of the water molecule were significantly red-shifted compared to that of a free water molecule. This red-shift is a classic signature of the formation of a hydrogen bond, as the bond weakens and elongates upon interaction.

For this compound, clustering studies with protic solvents like water or methanol (B129727) would reveal the strength of the hydrogen bond formed at the N4 acceptor site. The IR spectrum would show a red-shifted O-H stretch from the solvent, confirming the O-H···N4 interaction. By comparing the vibrational frequencies in the ground and excited states, one can determine whether the hydrogen bond strengthens or weakens upon electronic excitation of the azaindole chromophore. Such information is crucial for understanding phenomena like excited-state proton transfer in related systems. mdpi.com

The following table outlines the key findings that can be derived from IR-UV double resonance studies on molecular clusters.

Spectroscopic MeasurementInformation DerivedExample from Azaindole-Solvent Clusters
Red-Shift of Donor X-H Stretch Confirms formation and indicates the strength of the X-H···N hydrogen bond.In 2,7-diazaindole-H₂O, the hydrogen-bonded N-H and O-H stretches appear at 3447 cm⁻¹ and 3265 cm⁻¹, significantly red-shifted from their free values.
Cluster Electronic Spectrum Shift Indicates the change in solvation energy between the S₀ and S₁ states.The electronic origin of the 2,7-diazaindole-(H₂O)₂ cluster is red-shifted by 1345 cm⁻¹ relative to the monomer.
Vibrational Frequencies in S₁ vs. S₀ Determines if the hydrogen bond strengthens (larger red-shift in S₁) or weakens (smaller red-shift in S₁) upon electronic excitation.The N-H stretch in 2,7-diazaindole has a lower frequency in the S₁ state (3467 cm⁻¹) than in the S₀ state (3523 cm⁻¹), implying the N-H group becomes more acidic upon excitation. ehu.es

This table is illustrative and uses data from related compounds to demonstrate the capabilities of the techniques.

Computational and Theoretical Investigations of N1 Isopropyl 4 Azaindole

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For n1-isopropyl-4-azaindole, these calculations elucidate its electronic nature, structural preferences, and spectroscopic characteristics. researchgate.net

The electronic landscape of this compound is defined by the fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. thieme-connect.de The introduction of the N1-isopropyl group, an electron-donating alkyl substituent, further modulates this electronic environment.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. In azaindoles, the HOMO is typically localized over the electron-rich pyrrole moiety, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is distributed across the electron-deficient pyridine ring, which acts as the electron-accepting region. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be concentrated on the pyrrole ring, particularly at the C3 position, which generally possesses the highest electron density in azaindole systems. thieme-connect.de The LUMO would be centered on the pyridine ring. The electron-donating nature of the isopropyl group raises the energy of the HOMO, which can enhance the nucleophilicity of the pyrrole ring compared to the unsubstituted 4-azaindole (B1209526).

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Note: These values are illustrative and based on typical DFT calculations (e.g., B3LYP/6-31G) for similar heterocyclic systems. Actual values may vary based on the specific computational method and basis set.*

ParameterPredicted Value (eV)Description
EHOMO~ -5.5 to -6.0Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.
ELUMO~ -0.5 to -1.0Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.5 to 5.0Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net

Theoretical calculations can predict the most probable sites for chemical reactions and elucidate the mechanisms of these transformations.

Electrophilic Substitution: Based on FMO analysis and calculated electron densities, the C3 position of the pyrrole ring is the predicted site for electrophilic aromatic substitution. thieme-connect.de This is a common feature across the azaindole family. Computational modeling can map the potential energy surface of such reactions, identifying transition states and intermediates to confirm this regioselectivity.

Nucleophilic Attack: The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack, although it is generally less reactive than pyridine itself due to the fused pyrrole ring. thieme-connect.de

Metal Coordination: this compound is frequently used as a ligand in transition metal complexes, such as those with platinum. researchgate.net DFT calculations are instrumental in studying the coordination process. They can predict that the most favorable coordination site is the pyridine nitrogen (N4), which possesses a lone pair of electrons readily available for donation to a metal center. These calculations can also determine bond energies, geometries, and the electronic structure of the resulting metal complex.

Reaction Mechanisms: For more complex reactions, such as Fischer indole (B1671886) synthesis or multicomponent reactions used to build the azaindole scaffold, DFT calculations can trace the entire reaction pathway. mdpi.com This involves locating all stationary points (reactants, intermediates, transition states, and products) on the potential energy surface, providing a detailed, step-by-step understanding of the transformation.

The presence of the flexible isopropyl group at the N1 position introduces conformational complexity. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers for interconversion.

The primary degree of freedom is the rotation around the N1-C(isopropyl) bond. Theoretical calculations, such as relaxed potential energy surface scans, can map the change in energy as this bond is rotated. It is expected that staggered conformations of the isopropyl group relative to the azaindole plane would be energy minima, while eclipsed conformations would represent transition states. The energetic landscape would likely show multiple low-energy conformers that are closely spaced in energy, indicating that the molecule is conformationally flexible at room temperature. uva.nl This flexibility can be important for its binding to biological targets, as it allows the molecule to adopt the most favorable orientation within a binding pocket.

Quantum chemical calculations provide a reliable means of predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). For this compound, calculations can predict the 1H and 13C NMR spectra. These theoretical predictions are valuable for assigning experimental signals, especially for complex structures. acs.org

Table 2: Comparison of Experimental and Theoretical 1H NMR Chemical Shifts (δ, ppm) for this compound Note: Experimental values are derived from literature on related platinum complexes. researchgate.net Theoretical values are illustrative of typical DFT calculation results.

ProtonAtom Number (Typical)Experimental δ (ppm)Predicted δ (ppm)
CH (isopropyl)H1'~ 5.0-5.2~ 5.1
CH3 (isopropyl)H2'~ 1.6-1.7~ 1.6
Pyrrole HH2~ 7.5-7.6~ 7.5
Pyrrole HH3~ 6.7-6.8~ 6.7
Pyridine HH5~ 8.2-8.3~ 8.2
Pyridine HH6~ 7.1-7.2~ 7.1
Pyridine HH7~ 8.1-8.2~ 8.1

IR Spectroscopy: The calculation of vibrational frequencies is a standard output of geometry optimization calculations. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. For this compound, characteristic bands would include C-H stretching for the aromatic and isopropyl groups, C=C and C=N stretching within the heterocyclic rings, and ring breathing modes. Theoretical spectra help in assigning the experimental bands to specific molecular motions. bohrium.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the λmax values and intensities of absorption bands in a UV-Vis spectrum. researchgate.net The spectrum of this compound is expected to show characteristic π→π* transitions associated with the conjugated azaindole chromophore.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamics

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov An MD simulation of this compound would model its interactions with a large number of explicit solvent molecules (e.g., water, DMSO) over time.

Such simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds between water and the pyridine nitrogen.

Conformational Dynamics: The dynamic behavior of the isopropyl group in solution, showing the transitions between different conformational states and their relative populations.

Transport Properties: Calculation of properties like the diffusion coefficient.

Binding Dynamics: When studying its interaction with a biological target, MD simulations can model the process of binding and unbinding, providing insights into the stability of the ligand-receptor complex. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Research Design

QSAR and cheminformatics are essential tools in modern drug discovery that use computational models to correlate chemical structure with biological activity. nih.govresearchgate.net The this compound scaffold is present in molecules designed as inhibitors for various protein targets, such as acetyl-CoA carboxylase 1 (ACC1). researchgate.netnih.gov

In a typical QSAR study involving this scaffold, a library of related analogues would be synthesized and tested for biological activity (e.g., IC50 values). Then, a variety of molecular descriptors would be calculated for each compound.

Table 3: Examples of Molecular Descriptors for this compound in QSAR Studies

Descriptor ClassSpecific ExampleDescription
Electronic Dipole Moment, Atomic ChargesDescribes the electronic distribution and polarity of the molecule.
Steric/Topological Molecular Weight, Molar Refractivity, Wiener IndexRelates to the size, shape, and branching of the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the compound, crucial for membrane permeability.
3D Descriptors Solvent Accessible Surface Area (SASA)Describes the three-dimensional shape and surface properties.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is built that links these descriptors to the observed activity. nih.gov The resulting model can then be used to:

Predict Activity: Estimate the biological activity of new, unsynthesized compounds.

Guide Synthesis: Identify which structural features are most important for activity (e.g., the size of the N1-alkyl group, substitution on the pyridine ring), thereby guiding the design of more potent and selective molecules.

Pharmacophore Modeling: Identify the key 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for binding to the target. For this compound, the pyridine nitrogen serves as a key hydrogen bond acceptor. mdpi.com

These computational approaches allow researchers to prioritize which compounds to synthesize and test, saving significant time and resources in the drug discovery process.

Advanced Computational Methodologies for Catalytic Cycle Modeling

The catalytic functionalization of azaindole scaffolds is a cornerstone of synthetic chemistry, enabling the construction of complex molecules with significant applications, particularly in medicinal chemistry. mdpi.comresearchgate.netscilit.com The optimization of these catalytic processes often relies on a deep understanding of the underlying reaction mechanisms, including the intricate steps of the catalytic cycle. Advanced computational methodologies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these mechanisms, providing insights that are often inaccessible through experimental means alone. pitt.edunih.gov While specific computational studies detailing the catalytic cycle for reactions involving this compound are not extensively documented in publicly available literature, the methodologies employed for closely related azaindole derivatives provide a clear framework for how such investigations are conducted.

Computational modeling of a catalytic cycle, for instance in a palladium-catalyzed cross-coupling reaction, typically involves the systematic investigation of each elementary step: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations are employed to determine the geometries of all reactants, intermediates, transition states, and products along the reaction pathway. nih.gov These calculations allow for the determination of key energetic parameters that govern the reaction's feasibility and rate.

A critical aspect of these computational studies is the choice of the DFT functional and basis set, which must be carefully selected to provide an accurate description of the electronic structure and energetics of the system. For transition metal-catalyzed reactions, hybrid functionals such as B3LYP or long-range corrected functionals like ωB97X-D are often employed, in conjunction with basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately model the complex electronic environments of the metal center and ligands. snnu.edu.cn Solvation effects are also crucial and are typically incorporated using continuum models like the Polarizable Continuum Model (PCM). semanticscholar.org

The insights gained from these computational models are invaluable. They can explain experimentally observed regioselectivity, predict the effect of different ligands on catalytic activity, and guide the rational design of more efficient catalysts. nih.govsemanticscholar.org For instance, computational studies on the Rh(III)-catalyzed synthesis of 7-azaindoles have highlighted the crucial role of a silver additive in promoting the catalytic cycle by facilitating the oxidation of Rh(III) intermediates. semanticscholar.org Similarly, DFT studies can rationalize the inhibitory effects of unprotected N-H groups in azoles on palladium-catalyzed cross-coupling reactions, providing a basis for developing more robust catalytic systems. nih.gov

Below is an interactive data table showcasing hypothetical data that could be generated from a DFT study on a generic palladium-catalyzed Suzuki coupling reaction of a 4-halo-azaindole derivative. This table illustrates the type of detailed energetic information that advanced computational modeling can provide for each step of a catalytic cycle.

Catalytic Cycle StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Oxidative Addition 0.0+15.2-5.815.2-5.8
Transmetalation -5.8+10.5-12.316.3-6.5
Reductive Elimination -12.3+21.7-25.034.0-12.7

Note: The data in this table is illustrative and intended to represent the typical output of a DFT study on a catalytic cycle. It does not correspond to experimentally verified values for this compound.

Such detailed computational investigations are at the forefront of modern chemistry, bridging the gap between theoretical understanding and practical application in the synthesis of valuable compounds like this compound and its derivatives.

Applications and Advanced Research Areas Involving N1 Isopropyl 4 Azaindole

Role as a Ligand in Coordination Chemistry and Catalysis

The n1-isopropyl-4-azaindole moiety serves as an effective ligand in coordination chemistry, primarily due to the nucleophilicity of its pyridine (B92270) nitrogen, which allows it to act as an N-donor ligand. researchgate.netsemanticscholar.org This coordination ability is central to its application in forming transition metal complexes, some of which exhibit notable catalytic or biological activity. researchgate.net

The synthesis of this compound is straightforward, typically achieved through the N-alkylation of the parent 4-azaindole (B1209526) scaffold. A common laboratory method involves treating 4-azaindole (1H-pyrrolo[3,2-b]pyridine) with sodium hydride to form the corresponding anion, followed by reaction with 2-bromopropane (B125204) to yield this compound. researchgate.net

Once synthesized, this compound can be used as a monodentate N-donor ligand to prepare coordination complexes. researchgate.net For example, it has been successfully incorporated into platinum(II) complexes. The synthesis of cis-diiodido-platinum(II) complexes involves the reaction of K₂[PtI₄] with this compound (abbreviated as ip4aza). researchgate.net This has led to the preparation of complexes such as cis-[PtI₂(ip4aza)₂] and cis-[PtI₂(ip4aza)(NH₃)]. researchgate.netbeilstein-journals.org In these structures, the ip4aza ligand coordinates to the platinum center through its pyridine nitrogen atom.

While complexes of this compound are noted for their cytotoxic activity, their application as general catalysts for C-C and C-N bond formation in organic synthesis is less documented. Instead, the azaindole scaffold itself, including the this compound derivative, more frequently serves as a substrate in metal-catalyzed cross-coupling reactions. smolecule.com

These reactions are fundamental for creating functionalized derivatives and more complex molecules. smolecule.comnih.gov Key examples include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form C-C bonds by coupling azaindole derivatives with boronic acids. researchgate.netresearchgate.net

Sonogashira Reaction: This method also uses a palladium catalyst to couple terminal alkynes with the azaindole core, enabling the introduction of diverse alkyne-containing functional groups. smolecule.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is crucial for C-N bond formation, allowing for the introduction of various aryl and alkyl groups at different positions on the azaindole ring. smolecule.com

The primary catalytic relevance of this compound as a ligand is in the context of platinum complexes designed for anticancer research. researchgate.netnih.govnih.gov The platinum center in these complexes facilitates interactions with biological targets like DNA, a process that is catalytically driven in a biological context.

Scaffold for Chemical Probes and Tools in Chemical Biology Research

The this compound scaffold is a significant building block in the development of chemical probes and tools for exploring biological systems. smolecule.com Its structure is particularly amenable to modifications that allow for systematic investigation of molecular interactions and activity.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. The this compound scaffold has been the subject of such studies, particularly in the development of kinase inhibitors and anticancer agents. smolecule.com

A clear example of SAR can be seen in studies of platinum(II) complexes. Research comparing complexes containing unsubstituted 4-azaindole (4aza) with those containing this compound (ip4aza) revealed that the N1-alkylation has a significant positive effect on biological activity. beilstein-journals.org The ip4aza-containing complexes showed markedly higher in vitro cytotoxicity against human ovarian carcinoma cell lines (A2780 and A2780R) than their unsubstituted 4aza counterparts. beilstein-journals.org This enhancement of activity highlights the critical role of the N1-isopropyl group. smolecule.com

ComplexLigandsKey Structural FeatureObserved In Vitro Cytotoxicity
cis-[Pt(4aza)₂I₂]4-azaindoleUnsubstituted N1 positionLower cytotoxicity
cis-[PtI₂(ip4aza)₂]This compoundN1-isopropyl groupSignificantly higher cytotoxicity than 4aza analogue beilstein-journals.org
cis-[Pt(4aza)I₂(NH₃)]4-azaindole, AmmineUnsubstituted N1 positionLower cytotoxicity
cis-[PtI₂(ip4aza)(NH₃)]This compound, AmmineN1-isopropyl groupSignificantly higher cytotoxicity than 4aza analogue beilstein-journals.org

Further SAR studies on a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors showed that replacing an indole (B1671886) scaffold with a 4-azaindole scaffold led to equipotent PAK1 inhibition but with a twofold improvement in cellular potency. researchgate.net Additional modifications to the 4-azaindole structure yielded analogs with superior biochemical activity and selectivity. researchgate.net

Understanding how a molecule interacts with its target is fundamental to rational drug design. Molecular docking and structural biology studies have provided insights into the binding mechanisms of this compound derivatives.

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize drug-like properties while retaining or improving biological activity. researchgate.netnih.gov Azaindole derivatives, including this compound, are frequently used in these strategies.

The azaindole core is considered a valuable bioisostere of indole and purine (B94841) systems. researchgate.netvanderbilt.edu Substituting an indole with an azaindole is a strategic approach to modulate key properties of a compound, such as its pKa, solubility, and lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile. vanderbilt.edu The nitrogen atom in the six-membered ring can act as a hydrogen bond acceptor, introducing a new interaction point with a biological target. researchgate.net

A prominent example of this strategy is the development of PAK1 inhibitors, where an initial indole-based compound suffered from high lipophilicity. researchgate.net By replacing the indole with a 4-azaindole core (a scaffold hop), researchers designed a new series of inhibitors. The resulting 4-azaindole analog was not only a potent inhibitor but also had a lower logD, enhanced aqueous solubility, lower plasma protein binding, and improved pharmacokinetic properties compared to the original indole compound. researchgate.net This successful application underscores the utility of the azaindole scaffold in overcoming liabilities in drug discovery projects.

Applications in Materials Science and Optoelectronics Research (if applicable)

Integration into Functional Organic Materials

The azaindole framework is a subject of interest in materials science due to its electronic properties and potential for functionalization. researchgate.net Derivatives of azaindole are being explored as components of functional organic materials, including those with luminescent properties. nih.gov The this compound molecule could theoretically be incorporated as a building block in larger conjugated systems, such as polymers or small molecules designed for organic electronics.

The nitrogen atom in the pyridine ring of the 4-azaindole core acts as an electron-withdrawing site, which can influence the intramolecular charge transfer characteristics of a larger molecule. The isopropyl group at the N1 position enhances solubility in organic solvents, a crucial factor for the solution-based processing of organic electronic devices. researchgate.net This substitution also prevents the N-H bond from participating in intermolecular hydrogen bonding, which can be advantageous for controlling the morphology and packing of thin films.

Functionalization of the azaindole core, for which various synthetic methods have been developed, could allow for its integration into polymeric chains or connection to other chromophores. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, which are compatible with the azaindole scaffold, could be employed to create more extended π-conjugated systems necessary for applications in organic field-effect transistors (OFETs) or as host materials in organic light-emitting diodes (OLEDs). nih.gov

Photophysical Properties and Electronic Device Development

The photophysical properties of azaindole derivatives are a key area of investigation for their use in optoelectronic devices. researchgate.netuah.es Generally, azaindoles exhibit fluorescence and their emission properties can be tuned by modifying the substitution pattern on the heterocyclic core. rsc.orgnih.gov For example, certain 7-azaindole (B17877) derivatives have been identified as excellent blue emitters for OLEDs. rsc.org

While specific photophysical data for this compound is scarce, studies on related azaindole compounds provide insight into the potential characteristics of this molecule. Research on compounds like 4-cyano-7-azaindole (B1339843) and its N-methylated derivative reveals that they absorb in the near-UV spectrum and can emit light in the blue to green spectral range with large Stokes shifts and high fluorescence quantum yields in various solvents. nih.govresearchgate.net These properties are highly desirable for the development of fluorophores for biological imaging and emitters in OLEDs.

The photophysical behavior of a new 4-aza-indole derivative was studied in various solvents, showing an absorbance peak between 340–360 nm and high fluorescence intensity from 405 to 417 nm. researchgate.net This study also noted a high quantum yield across solvents of varying polarities. researchgate.net Such characteristics suggest that the 4-azaindole core can be a robust platform for developing new luminescent materials.

The table below summarizes the photophysical properties of some related azaindole derivatives to illustrate the potential of this class of compounds.

CompoundMax. Absorption (λ_abs)Max. Emission (λ_em)Quantum Yield (Φ_F)Solvent
4-cyano-7-azaindole (4CN7AI)~318 nm~455 nm0.29H₂O
1-methyl-4-cyano-7-azaindole (1M4CN7AI)~318 nm~470 nm>0.69Various (except H₂O)
Ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate340-360 nm405-417 nmHighVarious (except DMF)
Data sourced from studies on related azaindole derivatives to indicate potential properties, not specific to this compound. researchgate.netnih.gov

The development of electronic devices based on this compound would depend on further research to synthesize appropriate derivatives and characterize their electronic energy levels (HOMO/LUMO), charge carrier mobility, and performance in device architectures. The potential for this compound lies in its foundational azaindole structure, which has proven to be a versatile scaffold in the broader field of materials science. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for N1 Isopropyl 4 Azaindole

Development of More Sustainable and Environmentally Friendly Synthesis Routes

The development of sustainable and environmentally friendly methods for synthesizing n1-isopropyl-4-azaindole and its parent 4-azaindole (B1209526) ring system is a key area of future research. Traditional methods for creating azaindoles can be challenging due to the nature of the starting materials, often requiring harsh conditions or yielding low amounts of the desired product. encyclopedia.pub

Current research is focused on creating these compounds through more "green" processes. These include:

Catalyst-Free and Microwave-Assisted Reactions: A recent approach involves the catalyst-free methylenation of indoles and N-methyl-7-azaindoles using aqueous formaldehyde (B43269) under microwave irradiation, which is considered a green chemistry method. rsc.org

One-Pot Syntheses: One-pot procedures, which combine multiple reaction steps into a single operation, are being explored to increase efficiency and reduce waste. mdpi.comunl.pt For instance, a one-pot method for creating 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles has been developed. mdpi.com

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, are being optimized to be more sustainable. mdpi.comsmolecule.com Researchers are investigating the use of palladium nanocatalysts supported by enzymes to enable reactions at room temperature. mdpi.com

Visible-Light-Mediated Catalysis: Organophotoredox catalysis using visible light presents a sustainable alternative to traditional methods that often rely on alkyl halides. smolecule.com This approach uses a redox-active ester that, under blue LED light, generates an alkyl radical that can then be coupled with the azaindole. smolecule.com

These advancements aim to create more efficient and environmentally responsible ways to produce this compound and related compounds.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new molecules, including derivatives of this compound. globalspec.com These computational tools can analyze vast datasets of chemical structures and their properties to predict the characteristics of new, undiscovered compounds. globalspec.com

Key applications in this area include:

Generative Models: AI-powered generative models can design novel molecules with desired properties. researchgate.net For example, a generative adversarial network conditioned with transcriptomic data can automatically design molecules likely to produce a specific biological response. researchgate.net

Predictive Modeling: AI and ML algorithms can predict various properties of molecules, such as their binding affinity to a target protein or their potential toxicity. globalspec.comresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates.

Structure-Based Drug Design: In combination with parallel synthesis, structure-based drug design has been used to explore the azaindole scaffold and identify potent inhibitors for specific biological targets. acs.org

By leveraging AI and ML, researchers can accelerate the discovery of new this compound derivatives with enhanced therapeutic potential.

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

Future research will likely focus on uncovering new ways that this compound can react and be transformed into other valuable compounds. The azaindole core is known for its diverse reactivity, and the N1-isopropyl group can influence these reactions in unique ways. smolecule.comnih.gov

Areas of exploration include:

Cross-Coupling Reactions: this compound can participate in metal-catalyzed cross-coupling reactions, which are crucial for building complex organic molecules. smolecule.com

Electrophilic Substitution: The compound can undergo electrophilic substitution at the carbon atoms near the nitrogen atom. smolecule.com The electron-donating nature of the nitrogen atom facilitates this reaction by stabilizing the positive charge that forms during the process. smolecule.com

N-Alkylation: The nitrogen atom in this compound can be further alkylated, leading to the formation of quaternary salts. smolecule.com

Domino Reactions: Researchers are developing novel one-pot methods for the selective synthesis of azaindoles and their reduced forms, azaindolines, through domino reactions. rsc.org

Chemoenzymatic Transformations: The use of enzymes to catalyze reactions on azaindole substrates is an emerging area. shareok.org This approach can lead to highly selective and efficient transformations that are difficult to achieve with traditional chemical methods. shareok.org

By exploring these novel reaction pathways, chemists can expand the synthetic utility of this compound and create a wider range of functionalized derivatives.

Advanced in situ Spectroscopic Monitoring of Reactions Involving this compound

To better understand and optimize the synthesis of this compound, researchers are turning to advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction mechanisms, kinetics, and the formation of intermediates.

Techniques that could be applied include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR can be used to characterize the structure and purity of the synthesized complexes. nih.govresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and fragmentation patterns of the products. nih.govresearchgate.net

Fluorescence Spectroscopy: The fluorescence properties of azaindole derivatives can be studied to understand their interactions with other molecules, such as DNA. researchgate.net

By employing these advanced analytical tools, chemists can gain a deeper understanding of the reactions involving this compound, leading to improved synthetic protocols and higher yields.

Synergistic Research Across Chemistry, Materials Science, and Chemical Biology Disciplines

The unique properties of this compound and the broader azaindole family make them promising candidates for interdisciplinary research. nih.govnih.govacs.org

Potential areas of synergistic research include:

Medicinal Chemistry: Azaindole derivatives have shown significant biological activity and are considered privileged structures in drug discovery. nih.govnih.gov They have been investigated as kinase inhibitors, antiviral agents, and for their potential in treating diseases like Alzheimer's and tuberculosis. nih.govnih.govnih.gov The N1-isopropyl group can be used to fine-tune the compound's properties for specific therapeutic targets. nih.govresearchgate.net

Materials Science: Azaindoles have potential applications in molecular electronics due to their aromatic structure and ability to self-assemble. acs.org Dehydrogenation can alter the electronic properties of azaindole, suggesting potential for use in thermoelectric applications. acs.org

Chemical Biology: Azaindole-containing molecules can serve as probes to study biological processes. shareok.org For example, they have been incorporated into analogs of natural products to investigate enzyme-substrate interactions. nih.govshareok.org

The table below summarizes some of the key research findings related to the applications of this compound and its parent scaffold.

Discipline Research Finding Potential Application
Medicinal ChemistryThis compound containing platinum complexes show higher in vitro cytotoxicity against certain cancer cell lines compared to their non-alkylated counterparts. nih.govresearchgate.netAnticancer therapeutics
Medicinal Chemistry1,3-disubstituted-4-azaindoles have been identified as potent inhibitors of an enzyme crucial for the survival of Mycobacterium tuberculosis. nih.govAntituberculosis drugs
Materials ScienceAzaindole-anchored molecules exhibit favorable energy-level alignment for use in perovskite solar cells. acs.orgSolar energy conversion
Chemical BiologyAzaindole-substituted analogs of natural products can be used to explore the substrate scope of enzymes like prenyltransferases. nih.govshareok.orgProbes for studying enzyme function

The continued exploration of this compound at the intersection of these disciplines is expected to unlock new and exciting applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N1-Isopropyl-4-azaindole, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted pyridines and isopropylamine derivatives under controlled temperature and solvent conditions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for purity validation. For example, ¹H/¹³C NMR can confirm structural integrity by matching expected chemical shifts, while HPLC (e.g., using Chromolith® columns) quantifies impurities . Always cross-reference spectral data with databases like SciFinder or Reaxys to verify novelty or alignment with literature .

Q. How should researchers conduct a literature review to identify gaps in this compound research?

  • Methodological Answer : Use authoritative databases (PubMed, CAS SciFinder) with search terms like "azaindole derivatives" and "isopropyl-substituted heterocycles." Prioritize primary sources (peer-reviewed journals) over reviews. Evaluate the reliability of sources by checking citations, institutional affiliations, and alignment with established protocols (e.g., NIST guidelines for spectral data) . For reproducibility, ensure methods sections detail reaction conditions and analytical parameters .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from solvent effects, tautomerism, or residual impurities. Re-run analyses under standardized conditions (e.g., deuterated solvents, controlled pH). Compare results with computational predictions (e.g., density functional theory for expected chemical shifts) and consult crystallographic data if available. Document uncertainties using error margins and statistical validation (e.g., RSD ≤ 2% for HPLC) .

Q. What strategies optimize the yield of this compound in multistep syntheses?

  • Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading, temperature, and reaction time. For example, a central composite design can identify optimal conditions while minimizing trials. Use kinetic studies to pinpoint rate-limiting steps (e.g., amine coupling) and troubleshoot bottlenecks. Advanced purification techniques, such as preparative HPLC or recrystallization in non-polar solvents, improve isolated yields .

Q. How can computational methods predict the biological activity of this compound analogs?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) models interactions with target proteins (e.g., kinase inhibitors). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area can prioritize analogs for synthesis. Cross-validate results with cheminformatics tools (PubChem BioAssay) to ensure robustness .

Methodological and Ethical Considerations

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use fume hoods for synthesis due to volatile intermediates. Wear PPE (nitrile gloves, lab coats) and monitor exposure with air sampling. Store the compound at -20°C in airtight containers to prevent degradation. For waste disposal, neutralize acidic/basic byproducts before transferring to hazardous waste facilities .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Document all experimental parameters (e.g., solvent batches, instrument calibration dates). Share raw data (NMR FID files, HPLC chromatograms) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and use electronic lab notebooks for traceability. Collaborate with third-party labs for independent validation .

Tables for Key Data

Analytical Technique Key Parameters Application Example
NMR Spectroscopy¹H (400 MHz), DMSO-d₆, δ 7.2–8.1 ppmConfirm azaindole core and isopropyl group
HPLCC18 column, 1.0 mL/min, λ=254 nmQuantify purity (>98%) and detect impurities
Mass SpectrometryESI+, m/z 189.1 [M+H]⁺Verify molecular weight

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.